2-phenyl-3H-benzimidazole-5-carboxylic acid
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Description
2-phenyl-3H-benzimidazole-5-carboxylic acid is an organic compound that belongs to the class of phenylbenzimidazoles . These compounds contain a phenylbenzimidazole skeleton, which consists of a benzimidazole moiety where its imidazole ring is attached to a phenyl group .
Molecular Structure Analysis
The molecular structure of 2-phenyl-3H-benzimidazole-5-carboxylic acid is characterized by a benzimidazole moiety attached to a phenyl group . The IUPAC name for this compound is 2-phenyl-1H-benzimidazole-6-carboxylic acid . The molecular formula is C14H10N2O2, and the molecular weight is 238.24 g/mol .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-phenyl-3H-benzimidazole-5-carboxylic acid include a molecular weight of 238.24 g/mol . The compound has two hydrogen bond donor counts and three hydrogen bond acceptor counts . It also has a rotatable bond count of 2 .Scientific Research Applications
Synthesis and Antimicrobial Activity
2-Phenyl-3H-benzimidazole-5-carboxylic acid derivatives have been synthesized and tested for their antimicrobial activities. Some derivatives have shown potent activity against Candida species, with cyano substituted compounds exhibiting significant activity comparable to fluconazole (Göker et al., 2002). Furthermore, studies have demonstrated the synthesis of benzimidazole-5-carboxylic acid alkyl ester derivatives carrying amide or amidine substituted groups, revealing potent antibacterial activities against various strains including S. aureus and E. coli (Ozden et al., 2005).
Analgesic and Antispasmodic Activities
Investigations into benzimidazole 5-carboxylic acid derivatives have identified compounds with remarkable naloxone-sensitive analgesic activity, indicating their potential for central analgesic and antispasmodic uses (Aydin et al., 2003).
Antiviral Applications
A series of 1-cycloalkyl-2-phenyl-1H-benzimidazole-5-carboxylic acid derivatives were synthesized for their inhibitory activity against HCV NS5B RNA-dependent RNA polymerase, identifying potent inhibitors effective in low micromolar concentrations (Ishida et al., 2006).
Polymer Chemistry
Novel aromatic poly(benzimidazole-amide)s, incorporating benzimidazole and phthalimide groups, have been synthesized. These polymers demonstrated enhanced solubilities and remarkable thermal stability, showing potential for high-performance material applications (Toiserkani et al., 2010).
Antihypertensive Activity
Research into benzimidazole derivatives has led to the synthesis of compounds exhibiting potent antihypertensive activity, highlighting the importance of specific substituents for achieving desired biological effects (Sharma et al., 2010).
Green Synthesis Approaches
Efforts towards green chemistry have led to the development of efficient methods for the synthesis of benzimidazoles from carboxylic acids, underlining the importance of sustainable approaches in pharmaceutical chemistry (Kathirvelan et al., 2013).
properties
IUPAC Name |
2-phenyl-3H-benzimidazole-5-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O2/c17-14(18)10-6-7-11-12(8-10)16-13(15-11)9-4-2-1-3-5-9/h1-8H,(H,15,16)(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDDSSZSKEQLSGW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(N2)C=C(C=C3)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70347015 |
Source
|
Record name | 2-Phenyl-1H-benzimidazole-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70347015 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-phenyl-3H-benzimidazole-5-carboxylic acid | |
CAS RN |
66630-70-4 |
Source
|
Record name | 2-Phenyl-1H-benzimidazole-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70347015 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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